RS-246204

Catalog No.
S541936
CAS No.
M.F
C16H13N5O2S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RS-246204

Product Name

RS-246204

IUPAC Name

3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23)

InChI Key

UHUHSGFUUWVRBO-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C

solubility

Soluble in DMSO

Synonyms

RS-246204; RS 246204; RS246204;

Canonical SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C

The exact mass of the compound 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione is 339.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RS-246204 is a small molecule identified as a substitute for R-spondin-1, a protein crucial for the growth and maintenance of intestinal stem cells. This compound has been shown to promote the formation and growth of enteroids in culture conditions lacking R-spondin-1, making it significant for research in gastrointestinal physiology and regenerative medicine. Structurally, RS-246204 is categorized as a 2-substituted purine, which is known for its role in various biological processes including cell signaling and proliferation .

RS-246204 primarily acts by mimicking the function of R-spondin-1, facilitating the activation of the Wnt signaling pathway. This pathway is essential for the proliferation and differentiation of intestinal stem cells. The compound enhances the formation of enteroids from intestinal crypts, demonstrating a concentration-dependent effect on organoid development. Notably, concentrations between 25 μM and 50 μM are optimal for promoting cell viability and organoid formation, while higher concentrations can inhibit these processes .

The biological activity of RS-246204 has been extensively studied in the context of intestinal organoid cultures. It has been found to support:

  • Differentiation Capacity: Enteroids grown with RS-246204 exhibit similar differentiation profiles to those grown with R-spondin-1.
  • Self-Renewal: The compound maintains the self-renewal capabilities of intestinal stem cells.
  • Epithelial to Mesenchymal Transition: RS-246204 induces this transition in organoids, which is vital for understanding cancer metastasis and tissue regeneration .

Synthesis of RS-246204 involves standard organic chemistry techniques typically used for purine derivatives. While specific synthetic pathways are not detailed in the available literature, it generally includes:

  • Formation of Purine Nucleus: Starting with appropriate precursors to construct the purine ring.
  • Substitution Reactions: Introducing functional groups at the 2-position to yield RS-246204.
  • Purification: Utilizing chromatographic techniques to isolate and purify the final product .

RS-246204 has several applications in biomedical research:

  • Organoid Cultures: It serves as a substitute for R-spondin-1 in culturing intestinal organoids, which are crucial for studying gut biology and disease.
  • Therapeutic Development: The compound is being explored for potential therapeutic applications in gastrointestinal diseases by enhancing stem cell function and tissue regeneration.
  • Research Tool: It provides a valuable tool for studying Wnt signaling pathways and their implications in cancer biology and regenerative medicine .

Interaction studies involving RS-246204 focus on its effects on various cellular pathways:

  • Wnt Signaling Pathway: It enhances Wnt signaling, crucial for stem cell proliferation.
  • Cell Viability Assays: Studies have shown that RS-246204 maintains high cell viability within specific concentration ranges.
  • Gene Expression Profiling: RT-PCR analyses indicate that RS-246204 influences the expression of genes associated with stemness and differentiation in enteroids .

Several compounds exhibit similarities to RS-246204, particularly those involved in modulating Wnt signaling or supporting stem cell growth. Below are some notable examples:

Compound NameStructural ClassUnique Features
R-spondin-1ProteinNatural ligand that activates Wnt signaling directly
CHIR99021Small MoleculeGSK3 inhibitor that stabilizes β-catenin
IWP-L6Small MoleculeInhibits Wnt secretion but activates Wnt signaling indirectly
BIOSmall MoleculePromotes β-catenin stabilization

RS-246204 stands out due to its specific role as a substitute for R-spondin-1, effectively bridging gaps in organoid culture without relying on recombinant proteins .

RS-246204 is a small molecule compound with the molecular formula C16H13N5O2S and a molecular weight of 339.37 g/mol [1] [2] [3] [4]. The compound is assigned the Chemical Abstracts Service registry number 878451-87-7 [5] [1] [2] [3] [4] [6] [7]. The International Union of Pure and Applied Chemistry name for this compound is 3,7-dihydro-3,7-dimethyl-8-(2-quinolinylthio)-1H-purine-2,6-dione [5] [4] [6] [7] [8].

Table 2.1: Basic Molecular Properties of RS-246204

PropertyValue
Molecular FormulaC16H13N5O2S [1] [2] [3] [4]
Molecular Weight339.37 g/mol [1] [2] [3] [4]
Chemical Abstracts Service Number878451-87-7 [5] [1] [2] [3] [4] [6]
PubChem Compound Identifier6485821 [9]
International Chemical Identifier KeyUHUHSGFUUWVRBO-UHFFFAOYSA-N [9]

The exact mass of RS-246204 has been determined to be 339.079 daltons . The compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the specified molecular formula, representing a heterocyclic organic compound with significant structural complexity.

Structural Characteristics and Functional Groups

RS-246204 belongs to the class of 2-substituted purine derivatives [11] [12]. The compound features a hybrid structure consisting of two major heterocyclic systems: a purine ring system and a quinoline moiety connected through a sulfur bridge [5] [6] . The Simplified Molecular Input Line Entry System representation of RS-246204 is O=C1NC(N(C)C2=C1N(C)C(SC3=CC=C4C=CC=CC4=N3)=N2)=O [1] [3] [9] [13].

The structural framework of RS-246204 can be analyzed in terms of its key functional groups and ring systems:

Purine Ring System: The core structure contains a purine scaffold, specifically derived from xanthine (3,7-dihydropurine-2,6-dione) [5] [6]. This purine core features two methyl substituents at the nitrogen positions 3 and 7, making it a 3,7-dimethylxanthine derivative [5] [6] [7].

Quinoline Substituent: The compound incorporates a 2-quinolinyl group attached through a thioether linkage at position 8 of the purine ring [5] [6] [7]. The quinoline ring system provides additional aromatic character and contributes to the overall molecular rigidity.

Thioether Bridge: The connection between the purine and quinoline systems occurs through a sulfur atom, forming a thioether functional group [5] [6] [7]. This sulfur bridge is located at the 2-position of the quinoline ring and the 8-position of the purine ring.

Carbonyl Functions: The purine ring contains two carbonyl groups at positions 2 and 6, characteristic of xanthine derivatives [5] [6] [14]. These carbonyl groups can participate in hydrogen bonding interactions and contribute to the compound's biological activity.

The hybrid purine-quinoline structure of RS-246204 represents a novel molecular architecture that combines pharmacologically relevant heterocyclic systems [15]. Similar hybrid molecules containing purine and quinoline components have demonstrated significant biological activities in various therapeutic applications [15] [16].

Physical Properties and Stability Profile

RS-246204 appears as a white to light yellow solid at room temperature [1] [3] [4] [7] [8]. The compound demonstrates specific solubility characteristics that are important for its handling and biological applications.

Table 2.3: Physical Properties and Stability Data for RS-246204

PropertyValue/Description
Physical AppearanceWhite to light yellow solid [1] [3] [4] [7] [8]
Solubility in Dimethyl Sulfoxide5 mg/mL (14.73 mM) [1] [3] [17]
Solubility in Water<0.1 mg/mL (insoluble) [1] [3]
Storage Temperature-20°C [5] [4] [6] [7] [17]
Solution Stability-80°C for 2 years, -20°C for 1 year [17] [8]
Powder Stability-20°C for 3 years, 4°C for 2 years [17] [8]

The compound exhibits limited aqueous solubility, with water solubility reported as less than 0.1 mg/mL [1] [3]. In contrast, RS-246204 demonstrates good solubility in dimethyl sulfoxide, reaching concentrations up to 5 mg/mL (equivalent to 14.73 mM) [1] [3] [17]. Sonication is recommended to achieve optimal dissolution in dimethyl sulfoxide [1] [3] [17] [13].

For solution preparation, some reports indicate that solutions can be difficult to obtain and may be enhanced by rapid stirring, sonication, or gentle warming in a 45-60°C water bath [4] [7]. The stability profile indicates that solid powder forms of RS-246204 can be stored at -20°C for up to 3 years or at 4°C for up to 2 years [17] [8]. Solutions prepared in organic solvents should be stored at -80°C for optimal long-term stability, maintaining activity for up to 2 years, while storage at -20°C limits stability to approximately 1 year [17] [8].

The compound requires protection from light and moisture during storage, and stock solutions should be aliquoted in tightly sealed vials to minimize degradation [7]. The relatively poor aqueous solubility necessitates the use of organic co-solvents or solubilization techniques for biological applications.

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization of RS-246204 has been performed using multiple spectroscopic and chromatographic techniques to confirm its structure and purity.

Table 2.4: Analytical Characterization Data for RS-246204

Analytical MethodResult/Specification
High Performance Liquid Chromatography Purity98.6% [4] [7] to 99.78% [1] [3] [8]
Proton Nuclear Magnetic ResonanceConsistent with structure [4] [7] [8]
Mass SpectrometryConsistent with structure [4] [7] [8]
Liquid Chromatography-Mass SpectrometryConsistent with structure [8]
Minimum Purity Specification≥98% [5] [4] [6] [7]

High Performance Liquid Chromatography Analysis: The compound demonstrates high purity as determined by High Performance Liquid Chromatography analysis, with reported purities ranging from 98.6% [4] [7] to 99.78% [1] [3] [8]. The variation in reported purity values likely reflects different analytical batches and methodologies employed by various suppliers.

Nuclear Magnetic Resonance Spectroscopy: Proton Nuclear Magnetic Resonance spectroscopy confirms that the compound structure is consistent with the expected chemical architecture [4] [7] [8]. The spectral data supports the presence of the characteristic functional groups including the methylated purine system and the quinoline-thioether substituent.

Mass Spectrometry: Mass spectral analysis confirms the molecular weight and fragmentation pattern consistent with the proposed structure of RS-246204 [4] [7] [8]. Liquid Chromatography-Mass Spectrometry analysis provides additional confirmation of compound identity and purity [8].

Microanalysis Data: Elemental analysis has been performed to verify the molecular composition. The theoretical elemental composition includes: Carbon 56.63%, Hydrogen 3.86%, Nitrogen 20.64% [4] [7]. Experimental values determined by microanalysis were: Carbon 56.51%, Hydrogen 3.81%, Nitrogen 20.76% [4] [7]. These values demonstrate excellent agreement between theoretical and experimental elemental composition, confirming the molecular formula.

The comprehensive analytical data package supports the structural assignment and demonstrates that RS-246204 can be obtained in high purity suitable for research applications. The consistency across multiple analytical techniques provides confidence in the compound's identity and quality.

Structural Comparison with Related Compounds

RS-246204 represents a unique structural class among biologically active compounds, particularly as a member of the purine-quinoline hybrid family. Structural comparisons with related compounds provide insights into structure-activity relationships and molecular design principles.

Purine Derivatives: RS-246204 shares structural similarity with other xanthine derivatives such as caffeine, theophylline, and theobromine [14] [18]. However, unlike these naturally occurring methylxanthines, RS-246204 features a quinoline-thioether substituent at the 8-position, which significantly alters its biological profile [11]. The 3,7-dimethylxanthine core structure is common among biologically active purines, but the 8-quinolinylthio substitution pattern is relatively rare [15].

Quinoline-Containing Compounds: The quinoline moiety in RS-246204 contributes to its unique pharmacological properties. Quinoline derivatives are known for diverse biological activities including antimicrobial, anticancer, and antifungal effects [19]. The 2-quinolinyl substitution pattern in RS-246204 differs from many quinoline-based drugs that typically feature substitutions at other positions on the quinoline ring.

Hybrid Purine-Quinoline Structures: Research into purine-quinoline hybrid molecules has demonstrated their potential for enhanced biological activity compared to individual purine or quinoline components [15] [16]. Studies on similar hybrid structures have shown that the combination of these heterocyclic systems can result in compounds with improved potency and selectivity [15]. The specific 8-quinolinylthio substitution pattern in RS-246204 represents a unique approach to combining these pharmacophores.

Table 2.5: Structural Comparison of RS-246204 with Related Compounds

Compound ClassCore StructureKey SubstituentsBiological Activity
RS-2462043,7-Dimethylxanthine8-QuinolinylthioR-spondin-1 substitute [5] [11] [12]
Caffeine3,7-Dimethylxanthine1-MethylCentral nervous system stimulant [14]
Theophylline3,7-Dimethylxanthine1-MethylBronchodilator [14] [18]
8-Substituted PurinesVariable purine core8-Position modificationsVariable biological activities [20] [21]

Structure-Activity Relationships: Investigation of compounds structurally similar to RS-246204 has revealed important structure-activity relationships. Research has identified seven compounds with Tanimoto coefficients of 0.9 or greater compared to RS-246204, but only two of these (PubChem Compound Identifier 8307286 and 16260909) demonstrated similar biological activity in organoid formation assays [11]. This finding suggests that the specific combination of the 3,7-dimethylxanthine core with the 2-quinolinylthio substituent is critical for biological activity.

Additional screening of 79 compounds with structural similarity to RS-246204 from chemical libraries failed to identify compounds with superior efficacy, further emphasizing the unique structural requirements for R-spondin-1 substitute activity [11]. These structure-activity studies indicate that modifications to either the purine core or the quinoline-thioether substituent significantly impact biological function.

Unique Structural Features: The structural uniqueness of RS-246204 lies in its specific combination of functional groups and their spatial arrangement. The compound represents the first reported small molecule substitute for R-spondin-1 protein function [11] [12], highlighting the importance of its particular molecular architecture. The thioether linkage between the purine and quinoline systems provides both structural rigidity and potential sites for molecular recognition by biological targets.

Purine Scaffold Construction Approaches

The synthesis of RS-246204, a substituted purine derivative with the IUPAC name 3,7-dihydro-3,7-dimethyl-8-(2-quinolinylthio)-1H-purine-2,6-dione, can be approached through several established synthetic methodologies for purine derivatives [1] [2] [3]. The compound features a complex molecular architecture combining a dimethylated purine core with a quinolinylthio substituent at the C8 position [4].

De Novo Purine Synthesis Framework

The fundamental approach to purine synthesis begins with the de novo biosynthetic pathway, which provides critical insights into the construction of purine ring systems [5] [6] [7]. In laboratory synthesis, this translates to building the purine core from simpler precursors through sequential ring formation. The process typically involves the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) as a key intermediate, followed by systematic addition of nitrogen and carbon atoms to construct the bicyclic purine framework [5] [8].

The construction of the purine ring system for RS-246204 requires specific methylation at the N3 and N7 positions, which can be achieved through selective N-alkylation reactions [9] [10]. These modifications are crucial as they affect both the electronic properties and the biological activity of the final compound [11] [12].

Solid-Phase Synthetic Strategies

Modern synthetic approaches to purine derivatives increasingly utilize solid-phase synthesis techniques [13]. These methods offer significant advantages including simplified purification procedures, higher yields, and the ability to generate analog libraries for structure-activity relationship studies [13]. For RS-246204 synthesis, solid-phase approaches can be particularly valuable for the systematic exploration of structural modifications while maintaining the core purine-quinoline architecture.

Metal-Catalyzed Coupling Methodologies

The formation of the quinolinylthio linkage in RS-246204 can be efficiently achieved through palladium-catalyzed cross-coupling reactions [14]. These methods provide excellent selectivity and functional group tolerance, making them suitable for constructing the complex C-S bond between the purine C8 position and the quinoline-2-thiol moiety [15] [16]. The use of twin catalyst systems, such as ferric chloride supported on silica combined with zinc chloride, has been reported to provide improved yields in quinoline derivative synthesis [15] [16].

Reaction Mechanisms and Intermediates

Purine Ring Formation Mechanisms

The mechanistic pathway for purine synthesis involves multiple catalytic transformations and intermediate formation [8] [17]. The initial step requires the conversion of ribose-5-phosphate to PRPP through the action of PRPP synthetase, which transfers the diphosphoryl group from magnesium-ATP in an SN2 reaction mechanism [8]. This is followed by the committed step involving PRPP amidotransferase, which catalyzes the nucleophilic attack of glutamine-derived ammonia on the C1 carbon of PRPP [18].

Subsequent ring closure reactions involve glycine incorporation, formylation using N10-formyltetrahydrofolate, and cyclization to form the complete purine ring system [6] [18]. The specific electronic and steric requirements for these transformations provide important guidance for synthetic approaches to RS-246204 and related analogs.

Quinoline Formation and Thioether Linkage

The quinoline moiety in RS-246204 can be synthesized through several established routes including the Skraup synthesis and Friedländer condensation [15]. The mechanistic pathway involves cyclization of appropriately substituted aniline derivatives with electron-deficient alkenes or carbonyl compounds [14]. The formation of the thioether linkage requires nucleophilic substitution mechanisms where the quinoline-2-thiol acts as a nucleophile toward an activated purine C8 position.

Intermediate Characterization and Isolation

Critical intermediates in the RS-246204 synthesis pathway include the appropriately functionalized purine precursors and quinoline-2-thiol derivatives [19]. These intermediates require careful characterization to ensure proper regiochemistry and to monitor reaction progress. The instability of certain intermediates, particularly those containing reactive thiol groups, necessitates immediate use or appropriate stabilization strategies [8].

Purification Techniques and Quality Control

Chromatographic Purification Methods

The purification of RS-246204 employs multiple chromatographic techniques to achieve the required purity levels of ≥98% [1] [3] [4]. High-performance liquid chromatography (HPLC) serves as the primary analytical and preparative method, with reversed-phase conditions typically providing optimal separation of the target compound from synthetic impurities [20] [21].

Column chromatography using silica gel as the stationary phase offers effective separation based on polarity differences [22] [23]. The purification protocol typically involves gradient elution with solvent systems such as petroleum ether and ethyl acetate mixtures [14]. For RS-246204, the specific solvent composition must be optimized to account for the compound's intermediate polarity resulting from both hydrophobic aromatic rings and polar carbonyl functionalities.

Crystallization and Recrystallization Techniques

Crystallization represents a critical purification step for achieving high-purity RS-246204 [20] [21] [24]. The process relies on differential solubility between the target compound and impurities in carefully selected solvent systems [25] [26]. The light yellow crystalline form of RS-246204 indicates successful purification, with sharp melting point determination serving as a key purity criterion [24] [27].

Recrystallization from appropriate solvents such as dimethyl sulfoxide (DMSO) or ethanol can further enhance purity [21]. The process requires careful temperature control and slow cooling to promote proper crystal formation and exclude impurities from the crystal lattice [22].

Analytical Quality Control Methods

Quality control of RS-246204 employs a comprehensive analytical approach combining multiple techniques [28] [29]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, with 1H NMR patterns consistent with the expected purine and quinoline proton environments [4]. Mass spectrometry confirms the molecular weight of 339.37 and provides fragmentation patterns consistent with the proposed structure [3] [4].

Elemental analysis validates the empirical formula C16H13N5O2S, with theoretical values of carbon 56.63%, hydrogen 3.86%, and nitrogen 20.64% closely matching experimental results [4]. High-performance liquid chromatography serves dual roles in purity determination and stability monitoring, with validated methods achieving precision and accuracy suitable for pharmaceutical applications [30].

Structure Optimization Strategies

Structure-Activity Relationship Development

The optimization of RS-246204 involves systematic exploration of structure-activity relationships to enhance biological activity while maintaining favorable physicochemical properties [31] [11] [32]. The purine scaffold serves as a privileged structure that can accommodate various modifications without losing core biological activity [33] [34]. Key structural features include the dimethylation pattern at N3 and N7 positions, which affects both binding affinity and metabolic stability [35].

Computational approaches utilizing structure-based drug design principles guide optimization efforts [36] [37] [38]. Molecular docking studies with target proteins provide insights into binding modes and identify positions suitable for modification [39] [40]. The quinolinylthio substituent at C8 represents a critical pharmacophore that can be modified to tune selectivity and potency [35].

Lead Optimization Methodologies

Modern lead optimization employs computational methods to predict the effects of structural modifications before synthesis [32] [41]. The Compound Optimization Monitor (COMO) methodology provides quantitative assessment of optimization progress and identifies promising directions for further development [32]. Multi-objective optimization approaches balance improvements in biological activity with maintenance of drug-like properties [42].

Fragment-based optimization strategies allow systematic exploration of chemical space around the RS-246204 scaffold [43]. These approaches utilize molecular similarity metrics and machine learning algorithms to predict activity and prioritize synthetic targets [44]. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models ensures that optimized compounds maintain favorable pharmacological profiles [41].

Privileged Scaffold Modifications

The purine core of RS-246204 represents a privileged scaffold that provides multiple opportunities for structural modification [33]. Strategic modifications include ring substitutions, functional group replacements, and linker optimizations that can enhance target selectivity and reduce off-target effects [45]. The methylation pattern can be systematically varied to explore the effects of different alkyl substitutions on biological activity [11].

Bioisosteric replacements offer opportunities to improve pharmacological properties while maintaining biological activity [31]. For example, the sulfur linker in the quinolinylthio moiety can be replaced with oxygen or carbon atoms to modulate binding affinity and metabolic stability [35]. Such modifications require careful consideration of electronic and steric effects to preserve the critical molecular interactions responsible for biological activity.

The optimization process benefits from iterative cycles of design, synthesis, and biological evaluation [37] [46]. Computational tools facilitate virtual screening of potential modifications before experimental validation, reducing the time and cost associated with traditional trial-and-error approaches [39]. The integration of machine learning algorithms enables prediction of activity and property changes resulting from specific structural modifications [44] [43].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

339.07899585 g/mol

Monoisotopic Mass

339.07899585 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Nam MO, Hahn S, Jee JH, Hwang TS, Yoon H, Lee DH, Kwon MS, Yoo J. Effects of a small molecule R-spondin-1 substitute RS-246204 on a mouse intestinal organoid culture. Oncotarget. 2017 Dec 26;9(5):6356-6368. doi: 10.18632/oncotarget.23721. eCollection 2018 Jan 19. PubMed PMID: 29464078; PubMed Central PMCID: PMC5814218.

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